molecular formula C22H24BrN3O2S B14966545 8-bromo-N-(2,4-dimethylphenyl)-3-ethyl-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

8-bromo-N-(2,4-dimethylphenyl)-3-ethyl-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Cat. No.: B14966545
M. Wt: 474.4 g/mol
InChI Key: LCNULEUZETYHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromo-N-(2,4-dimethylphenyl)-3-ethyl-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromine atom, a thioxo group, and a benzoxadiazocine ring system, making it an interesting subject for chemical and biological studies.

Preparation Methods

The synthesis of 8-bromo-N-(2,4-dimethylphenyl)-3-ethyl-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves several steps. The synthetic route typically starts with the preparation of the benzoxadiazocine ring system, followed by the introduction of the bromine atom and other substituents. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The thioxo group can participate in oxidation and reduction reactions, leading to the formation of different sulfur-containing products.

    Condensation Reactions: The carboxamide group can undergo condensation reactions with other compounds to form new amide bonds.

Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and condensation catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-bromo-N-(2,4-dimethylphenyl)-3-ethyl-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: It may have potential therapeutic applications, although further research is needed to explore its efficacy and safety.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-bromo-N-(2,4-dimethylphenyl)-3-ethyl-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide depends on its molecular targets and pathways. The presence of the bromine atom and thioxo group can influence its reactivity and interactions with biological molecules. The compound may interact with specific enzymes or receptors, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar compounds to 8-bromo-N-(2,4-dimethylphenyl)-3-ethyl-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide include other benzoxadiazocine derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of substituents, which can lead to distinct chemical and biological behaviors.

Properties

Molecular Formula

C22H24BrN3O2S

Molecular Weight

474.4 g/mol

IUPAC Name

4-bromo-N-(2,4-dimethylphenyl)-10-ethyl-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide

InChI

InChI=1S/C22H24BrN3O2S/c1-5-26-21(29)25-19-15-11-14(23)7-9-17(15)28-22(26,4)18(19)20(27)24-16-8-6-12(2)10-13(16)3/h6-11,18-19H,5H2,1-4H3,(H,24,27)(H,25,29)

InChI Key

LCNULEUZETYHOQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=S)NC2C(C1(OC3=C2C=C(C=C3)Br)C)C(=O)NC4=C(C=C(C=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.